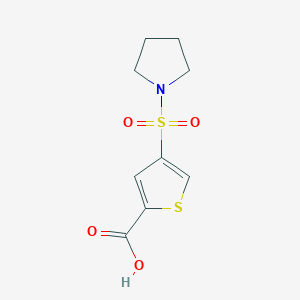
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one.
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 3-hydroxy-2-thiophene carboxylic derivatives.
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is unique due to the combination of the pyrrolidinylsulfonyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
生物活性
4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid, identified by its CAS number 446029-57-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁NO₄S₂
- Molecular Weight : 261.32 g/mol
- CAS Number : 446029-57-8
The compound exhibits various biological activities, primarily attributed to its thiophene and pyrrolidine moieties, which have been associated with multiple pharmacological effects:
- Antiviral Activity : Research indicates that thiophene derivatives can inhibit viral replication. Specifically, compounds similar to this compound have shown efficacy against Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral RNA replication .
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines .
- Anticonvulsant Properties : Some derivatives of thiophene have demonstrated anticonvulsant effects, suggesting that this compound might also exhibit similar activity through modulation of neurotransmitter systems .
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
- A study highlighted the ability of thiazole-bearing molecules to act as potent inhibitors of HCV polymerase, emphasizing the importance of structural components similar to those in this compound .
- Another research effort focused on the anticancer potential of thiophene derivatives, revealing that certain modifications could lead to significant growth inhibition in colorectal and epidermoid carcinoma cell lines .
Case Studies
- HCV Inhibition : In a study conducted on Huh-7 cells, compounds structurally related to this compound were found to effectively inhibit HCV replication, with IC₅₀ values indicating potent antiviral activity .
- Cytotoxicity Evaluation : A comparative analysis of various thiophene derivatives showed that some exhibited IC₅₀ values less than those of standard anticancer drugs like doxorubicin, suggesting promising therapeutic potential for further development .
Data Table
特性
IUPAC Name |
4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)8-5-7(6-15-8)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZBSZJPVHQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














